5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole
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Overview
Description
5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole: is an organic compound that belongs to the class of pyrroles It features a pyrrole ring substituted with a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized to form the desired pyrrole compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The raw materials, such as 2,5-dimethoxybenzaldehyde, are commercially available and relatively inexpensive, making the industrial synthesis cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrrole ring, converting it into a more saturated structure.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydropyrrole derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring compounds.
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to various biological effects .
Comparison with Similar Compounds
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic compound with similar structural features.
2,5-Dimethoxyphenethylamine: A precursor to various psychoactive substances.
2,5-Dimethoxy-4-iodophenethylamine (2C-I): Another psychedelic compound with similar functional groups
Uniqueness: 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to its pyrrole ring structure, which differentiates it from the phenethylamine derivatives. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C12H15NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
JLYQKQFUKIJIHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NCCC2 |
Origin of Product |
United States |
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